2'-c-Ethynylguanosine

Description

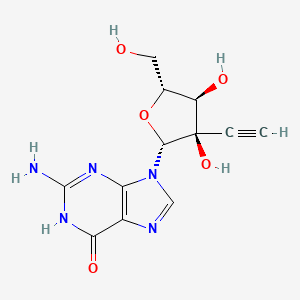

2'-c-Ethynylguanosine is a nucleoside analogue characterized by an ethynyl (-C≡CH) substitution at the 2'-carbon position of the ribose moiety. Its molecular formula is C₁₂H₁₃N₅O₅, with a molecular weight of 307.262 g/mol and a CAS number of 180300-56-5 . The compound is stable at room temperature and can be stored as a powder at -20°C for up to three years.

This compound has garnered attention in antiviral research due to structural modifications that enhance resistance to enzymatic degradation and improve binding affinity to viral polymerases. Notably, ethynyl substitutions at specific ribose positions (e.g., 2', 3', or 4') have been linked to potent antiviral activity, particularly against drug-resistant HIV strains .

Properties

Molecular Formula |

C12H13N5O5 |

|---|---|

Molecular Weight |

307.26 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C12H13N5O5/c1-2-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)20/h1,4-5,7,10,18-19,21H,3H2,(H3,13,15,16,20)/t5-,7-,10-,12-/m1/s1 |

InChI Key |

FDQMCMRMROYDRV-GSWPYSDESA-N |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |

Canonical SMILES |

C#CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-c-Ethynylguanosine typically involves the introduction of an ethynyl group at the 2’ position of the ribose sugar. This can be achieved through various synthetic routes, including:

Sonogashira Coupling Reaction: This method involves the coupling of a halogenated guanosine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Alkyne Addition: Another approach involves the addition of an alkyne to a protected guanosine derivative, followed by deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of 2’-c-Ethynylguanosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 2’-c-Ethynylguanosine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl or carboxyl derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while substitution reactions can produce various substituted guanosine analogs.

Scientific Research Applications

2’-c-Ethynylguanosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA research.

Medicine: 2’-c-Ethynylguanosine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and induce apoptosis in cancer cells.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-c-Ethynylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The ethynyl group at the 2’ position can also interact with various molecular targets, including enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral efficacy and biochemical properties of 2'-c-Ethynylguanosine are best contextualized by comparing it to structurally related nucleoside analogues. Key compounds and their distinctions are outlined below:

Table 1: Structural and Functional Comparison of Ethynyl-Substituted Guanosine Analogues

Key Comparative Insights

Substitution Position Dictates Antiviral Specificity this compound and 4’EdG share identical molecular formulas but differ in ethynyl placement. Both exhibit strong anti-HIV activity, but 4’EdG demonstrates superior efficacy against the M184V reverse transcriptase mutant, a common drug-resistant HIV strain . 3'-β-C-Ethynylguanosine is primarily used as a biochemical probe for studying RNA interactions, highlighting how positional isomers diverge in application despite structural similarities .

Impact of Non-Ethynyl Modifications 2'-Deoxy-6-methylthioguanosine replaces the ribose 2'-OH with a deoxy group and introduces a methylthio (-SCH₃) group at the 6-position. This enhances nuclease resistance, making it valuable in oligonucleotide therapeutics . 2'-C-methyl-6-O-methyl-guanosine combines methyl groups at 2'-C and 6-O positions, improving metabolic stability and oral bioavailability in preclinical hepatitis C virus (HCV) studies .

Ethynyl derivatives generally show lower cytotoxicity compared to halogenated analogues (e.g., cladribine), which require stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.